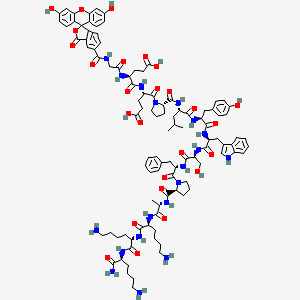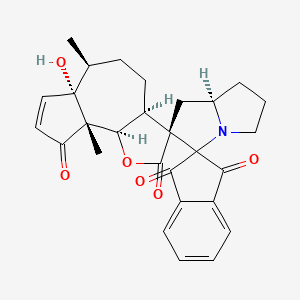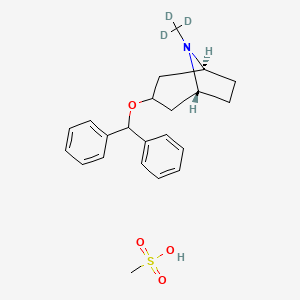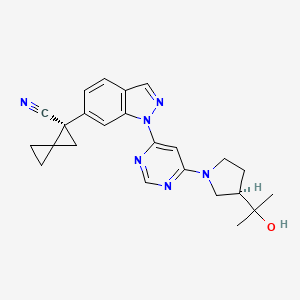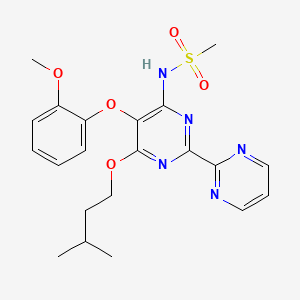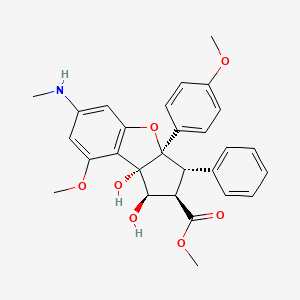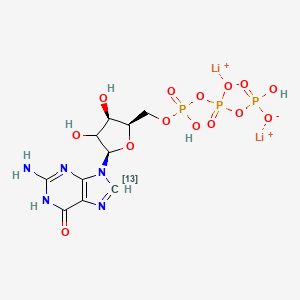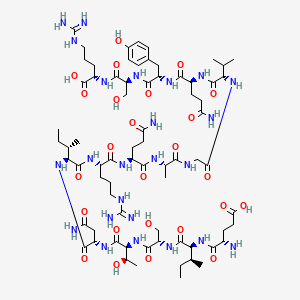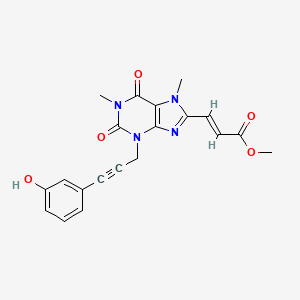
Mlkl-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mlkl-IN-6 is a mixed lineage kinase domain-like protein inhibitor. It specifically targets the mixed lineage kinase domain-like protein, effectively preventing its phosphorylation and oligomerization, which are critical steps in cell necrosis . This compound has shown potential in various scientific research applications, particularly in the fields of biology and medicine.
Méthodes De Préparation
The synthetic routes and reaction conditions for Mlkl-IN-6 involve several steps
Analyse Des Réactions Chimiques
Mlkl-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mlkl-IN-6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the biochemical pathways involving mixed lineage kinase domain-like protein.
Biology: It helps in understanding the role of mixed lineage kinase domain-like protein in cell necrosis and other cellular processes.
Medicine: This compound has potential therapeutic applications in diseases where cell necrosis plays a critical role, such as neurodegenerative diseases and inflammatory conditions
Mécanisme D'action
Mlkl-IN-6 exerts its effects by inhibiting the phosphorylation and oligomerization of mixed lineage kinase domain-like protein. This inhibition prevents the protein from executing its role in cell necrosis, thereby protecting cells from necrotic death. The molecular targets of this compound include the mixed lineage kinase domain-like protein and its associated pathways .
Comparaison Avec Des Composés Similaires
Mlkl-IN-6 is unique in its specific targeting of mixed lineage kinase domain-like protein. Similar compounds include:
NSA: A necroptosis inhibitor that also targets mixed lineage kinase domain-like protein but through a different mechanism.
TC13172: Another inhibitor that affects the activation of mixed lineage kinase domain-like protein.
Uracil-derivative compounds: These compounds also inhibit mixed lineage kinase domain-like protein but have different effects on its activation and function.
This compound stands out due to its specific inhibition of phosphorylation and oligomerization, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H18N4O5 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
methyl (E)-3-[3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-2,6-dioxopurin-8-yl]prop-2-enoate |
InChI |
InChI=1S/C20H18N4O5/c1-22-15(9-10-16(26)29-3)21-18-17(22)19(27)23(2)20(28)24(18)11-5-7-13-6-4-8-14(25)12-13/h4,6,8-10,12,25H,11H2,1-3H3/b10-9+ |
Clé InChI |
PURCTTCEAJLVTC-MDZDMXLPSA-N |
SMILES isomérique |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)/C=C/C(=O)OC |
SMILES canonique |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
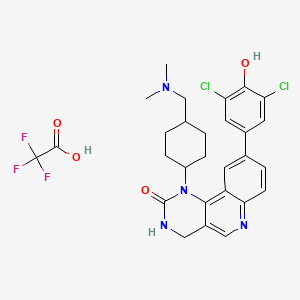
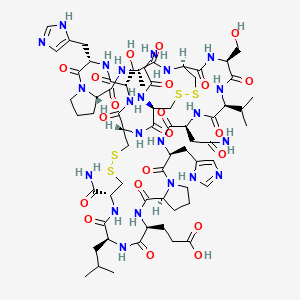
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
